REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:15])=[C:5]([C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[C:16]([O-])([O-])=O.[Cs+].[Cs+].IC.O>CO>[CH3:16][O:7][C:6](=[O:8])[C:5]1[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[CH3:15] |f:1.2.3|
|
Name
|
3-Methoxy-2-methyl-6-nitro-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)O)C(=CC1)[N+](=O)[O-])C
|
Name
|
Cs2CO3
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at the room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred at the room temperature for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
the precipitates are collected
|
Type
|
WASH
|
Details
|
washed by water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1[N+](=O)[O-])OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |